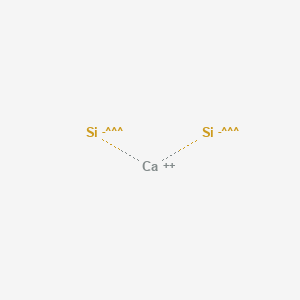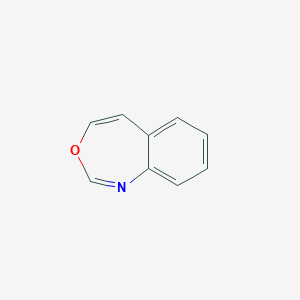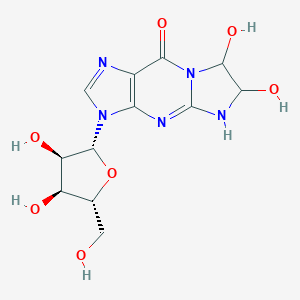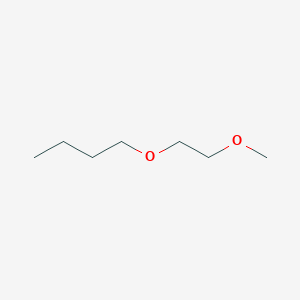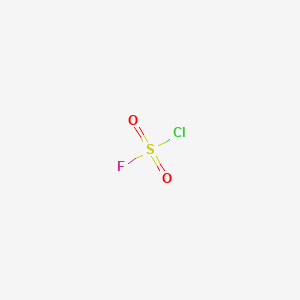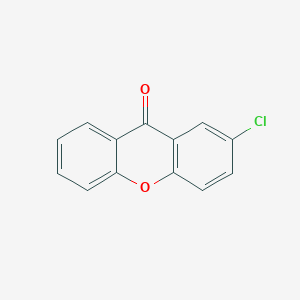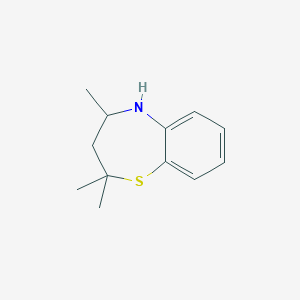
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine is an organic compound belonging to the class of benzothiazepines. These compounds are characterized by a benzene ring fused to a thiazepine ring. The presence of three methyl groups at positions 2 and 4, along with the tetrahydro structure, makes this compound unique in its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a suitable ketone, such as 2,4,4-trimethylpentan-2-one, in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene
- 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
- 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones
Uniqueness
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of a thiazepine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
13338-13-1 |
|---|---|
Formule moléculaire |
C12H17NS |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
2,2,4-trimethyl-4,5-dihydro-3H-1,5-benzothiazepine |
InChI |
InChI=1S/C12H17NS/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,9,13H,8H2,1-3H3 |
Clé InChI |
URHIRPNXXQDFFA-UHFFFAOYSA-N |
SMILES |
CC1CC(SC2=CC=CC=C2N1)(C)C |
SMILES canonique |
CC1CC(SC2=CC=CC=C2N1)(C)C |
Synonymes |
2,3,4,5-Tetrahydro-2,2,4-trimethyl-1,5-benzothiazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


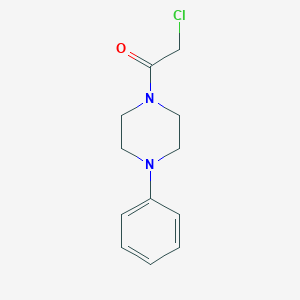

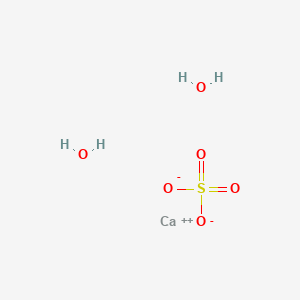
![[4-(cyanomethyl)phenyl] N-methylcarbamate](/img/structure/B80291.png)


